molecular formula C6H14Cl2F2N2 B6214229 (3S)-1-(2,2-difluoroethyl)pyrrolidin-3-amine dihydrochloride CAS No. 2728725-16-2

(3S)-1-(2,2-difluoroethyl)pyrrolidin-3-amine dihydrochloride

Cat. No.: B6214229
CAS No.: 2728725-16-2
M. Wt: 223.1
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-1-(2,2-difluoroethyl)pyrrolidin-3-amine dihydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a difluoroethyl group attached to the pyrrolidine ring, which imparts unique chemical and physical properties. It is commonly used in various scientific research applications due to its distinctive structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-1-(2,2-difluoroethyl)pyrrolidin-3-amine dihydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the difluoroethyl group or the pyrrolidine ring.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing various functional groups onto the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

(3S)-1-(2,2-difluoroethyl)pyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S)-1-(2,2-difluoroethyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

    Pyrrolidine: A simple pyrrolidine ring without any substituents.

    N-Methylpyrrolidine: A pyrrolidine ring with a methyl group attached to the nitrogen atom.

    Difluoromethylpyrrolidine: A pyrrolidine ring with a difluoromethyl group attached.

Uniqueness: (3S)-1-(2,2-difluoroethyl)pyrrolidin-3-amine dihydrochloride is unique due to the presence of both the difluoroethyl group and the amine group on the pyrrolidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

2728725-16-2

Molecular Formula

C6H14Cl2F2N2

Molecular Weight

223.1

Purity

95

Origin of Product

United States

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